molecular formula C15H18O2 B598925 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one CAS No. 1198465-69-8

4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

Cat. No. B598925
M. Wt: 230.307
InChI Key: MOOKIMCLRXPHQS-UHFFFAOYSA-N
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Description

“4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” is a tricyclic indan derivative . It is an important intermediate in the preparation of indenofurannitrile . Indenofurannitrile itself is a key building block for the preparation of ramelteon , which acts as a selective melatonin receptor agonist .


Synthesis Analysis

The synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” involves several steps . The process starts with subjecting 6-hydroxy-7-allyl-indan-1-one to ozonolysis followed by reduction in the presence of methanol to form 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one . This is followed by subjecting 6-hydroxy-7-allyl-indan-1-one to alcohol elimination to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one . The final step involves subjecting 6,7-dihydro-8H-indeno[5,4-b]furan-8-one to hydrogenation to obtain 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .


Molecular Structure Analysis

The molecular structure of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” has been determined using various spectroscopic techniques such as UV-Vis, FT-IR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include ozonolysis, reduction, alcohol elimination, and hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include its molecular formula CHO, average mass 174.196 Da, and monoisotopic mass 174.068085 Da .

Safety And Hazards

“4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” is classified as an irritant . More detailed safety, risk, and hazard information can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” could involve further exploration of its antifungal and antioxidant properties . Additionally, the development of a more efficient synthesis process could also be a potential area of future research .

properties

IUPAC Name

4-tert-butyl-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2,3)11-8-9-4-5-12(16)13(9)10-6-7-17-14(10)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOKIMCLRXPHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=C3C(=C1)CCC3=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693413
Record name 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

CAS RN

1198465-69-8
Record name 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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